Product packaging for Ethyl 2-ethylacrylate(Cat. No.:CAS No. 3070-65-3)

Ethyl 2-ethylacrylate

Cat. No.: B1584767
CAS No.: 3070-65-3
M. Wt: 128.17 g/mol
InChI Key: OUGJKAQEYOUGKG-UHFFFAOYSA-N
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Description

Ethyl 2-ethylacrylate is a high-purity acrylate ester monomer for research and development applications. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use. As part of the acrylate monomer family, it is typically employed in polymer and materials science. Researchers utilize such monomers to synthesize novel acrylic copolymers and terpolymers, which can be applied in the development of advanced plastics, coatings, and adhesive formulations . The properties of the resulting polymers, such as flexibility, toughness, and glass transition temperature (Tg), are highly influenced by the specific alkyl groups of the monomers used . Disclaimer: The specific applications, research value, and mechanism of action for this compound are not detailed in publicly available sources. Researchers are encouraged to consult specialized chemical literature, patents, and direct experimental data to determine its suitability for their specific projects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B1584767 Ethyl 2-ethylacrylate CAS No. 3070-65-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-methylidenebutanoate
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InChI

InChI=1S/C7H12O2/c1-4-6(3)7(8)9-5-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGJKAQEYOUGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10303099
Record name Ethyl 2-ethylacrylate
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Molecular Weight

128.17 g/mol
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CAS No.

3070-65-3
Record name Ethyl ethacrylate
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Record name Ethyl 2-ethylacrylate
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Synthetic Methodologies and Reaction Pathways of Ethyl 2 Ethylacrylate

Esterification Processes in Industrial and Laboratory Synthesis

The most common and direct route to synthesizing ethyl 2-ethylacrylate (B1258985) is through the esterification of 2-ethylacrylic acid with ethanol (B145695). This process can be achieved through various catalytic methods, each with its own set of advantages and operational parameters.

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification is a well-established method for producing acrylate (B77674) esters, including ethyl 2-ethylacrylate. This process typically involves the reaction of 2-ethylacrylic acid with ethanol in the presence of a strong acid catalyst.

Homogeneous Catalysis: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are frequently used as homogeneous catalysts. researchgate.net These catalysts are effective in promoting the reaction, which is an equilibrium process. To drive the reaction towards the formation of the ester, water, a byproduct, is continuously removed, often through azeotropic distillation with a solvent like toluene. The reaction is typically carried out at temperatures between 85°C and 95°C under atmospheric pressure. globallcadataaccess.org However, the use of homogeneous catalysts presents challenges such as equipment corrosion and the need for complex separation and purification steps to remove the catalyst from the final product. researchgate.netcore.ac.uk

Heterogeneous Catalysis: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. These include ion-exchange resins like Amberlyst-15 and sulfated metal oxides. researchgate.net For instance, sulfated zirconia promoted with iron has been shown to be an effective heterogeneous catalyst for the esterification of acrylic acid with 2-ethylhexanol, achieving a conversion of 77.22% at 90°C. core.ac.uk These solid catalysts are more environmentally friendly, less corrosive, and can be easily separated from the reaction mixture and recycled. core.ac.uk

Catalyst TypeExamplesReaction ConditionsAdvantagesDisadvantages
Homogeneous Sulfuric acid, p-Toluenesulfonic acid researchgate.net85-95°C, atmospheric pressure, continuous water removal globallcadataaccess.orgHigh reaction ratesCorrosive, difficult to separate from product researchgate.netcore.ac.uk
Heterogeneous Ion-exchange resins (e.g., Amberlyst-15), Sulfated zirconia researchgate.netcore.ac.ukHigher temperatures may be required Easily separated and recycled, less corrosive, environmentally friendly core.ac.ukMay require higher temperatures

Alternative Synthetic Routes: Reppe Chemistry

An alternative to the direct esterification of 2-ethylacrylic acid is the Reppe synthesis. This method involves the reaction of acetylene, carbon monoxide, and an alcohol in the presence of a metal carbonyl catalyst, typically nickel carbonyl. colab.wswikipedia.org The modified Reppe process can be used to produce various acrylate esters. nih.gov While historically significant, this method is less common for the production of this compound compared to the direct esterification route due to the hazardous nature of the reactants.

Advanced Derivative Synthesis and Functionalization

The double bond and ester group in this compound provide reactive sites for further chemical modifications, allowing for the synthesis of a diverse range of functionalized monomers and heterocyclic compounds.

Strategies for Functionalized Acrylate Monomers

Functionalized acrylate monomers are valuable for creating polymers with specific properties. This compound can serve as a precursor for these monomers through various reactions. For example, the oxa-Michael addition reaction allows for the introduction of functional groups. rsc.org This can be achieved by reacting this compound with nucleophiles like alcohols or amines.

Another strategy involves the synthesis of amino-functionalized acrylates. This can be accomplished by reacting 2-isocyanatoethyl acrylate with a suitable alcohol, followed by polymerization. beilstein-journals.org These functionalized monomers can then be incorporated into polymers to impart desired characteristics such as improved adhesion or biocompatibility. sfdchem.com

Synthesis of Heterocyclic Acrylate Derivatives (e.g., Mercaptobenzothiazole Analogues)

This compound can be used to synthesize heterocyclic compounds with potential applications in materials science. One such example is the synthesis of 2-(benzothiazolylthio)ethyl acrylate derivatives. mdpi.comnih.gov This is typically achieved through a two-step process where 2-mercaptobenzothiazole (B37678) is first reacted with a haloalcohol, followed by esterification with acrylic acid or its derivative. mdpi.com Alternatively, a one-step reaction can be employed by reacting 2-mercaptobenzothiazole with 2-chloroethyl acrylate in the presence of a base. nih.gov These derivatives have been investigated for their spectroscopic properties and potential use as photo-initiators in radical polymerization. nih.gov

Reactant 1Reactant 2Product
2-Mercaptobenzothiazole2-Chloroethyl acrylate2-(Benzothiazolylthio)ethyl acrylate nih.gov
6-Ethoxy-2-mercaptobenzothiazole2-Chloroethyl acrylate2-(6-Ethoxybenzothiazolylthio)ethyl acrylate mdpi.com

Cyanoethylation Reactions for Nitrogen-Containing Compounds

Cyanoethylation is a specific type of Michael addition where a cyanoethyl group (-CH₂CH₂CN) is introduced into a molecule. While acrylonitrile (B1666552) is the typical reagent for this reaction, the principles can be applied to reactions involving this compound to synthesize nitrogen-containing compounds. kyoto-u.ac.jp The reaction involves the addition of a compound with an active hydrogen atom (e.g., an amine or a compound with an acidic C-H bond) across the double bond of the acrylate. kyoto-u.ac.jp For example, the reaction of ethyl acrylate with amines can lead to the formation of β-amino esters. kyoto-u.ac.jp These reactions are often catalyzed by bases. kyoto-u.ac.jp The resulting nitrogen-containing compounds can serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals. wikipedia.org

Catalytic Investigations in this compound Synthesis

The synthesis of this compound, more formally known as ethyl 2-formylpropanoate, via hydroformylation of ethyl acrylate represents a significant atom-economical route to produce valuable bifunctional compounds. researchgate.netrsc.org This process involves the addition of a formyl group (−CHO) and a hydrogen atom across the carbon-carbon double bond of ethyl acrylate. wikipedia.org The position of the formyl group addition determines the final product, with addition to the α-carbon yielding the branched aldehyde (this compound) and addition to the β-carbon resulting in the linear isomer. Catalytic systems, particularly those based on transition metals, are crucial for controlling the rate and selectivity of this reaction. wiley-vch.de

Hydroformylation with Transition Metal Catalysts (e.g., Cobalt, Rhodium)

Transition metal complexes are essential for activating synthesis gas (a mixture of carbon monoxide and hydrogen) and guiding the reaction pathway. wikipedia.orgscispace.com Among the various metals explored, cobalt and rhodium have been extensively studied for the hydroformylation of olefins, including acrylates. wiley-vch.descispace.com

Rhodium Catalysts: Rhodium complexes are highly effective for hydroformylation, often demonstrating activities 10³ to 10⁴ times greater than cobalt catalysts and operating under milder conditions of temperature and pressure. scispace.com For acrylate hydroformylation, rhodium-based catalysts generally favor the formation of the branched aldehyde, this compound. rsc.org The reaction is typically sluggish compared to simpler olefins, often requiring specific conditions to achieve high conversion and selectivity. liv.ac.uk For instance, using a [Rh(acac)(CO)₂] precursor with a fluorinated polymeric ligand in supercritical CO₂, the hydroformylation of ethyl acrylate can proceed rapidly at 80 °C and achieve high turnover frequencies (TOFs). liv.ac.uk Studies have shown that even without phosphine (B1218219) ligands, rhodium complexes like [Rh(acac)(CO)₂] can yield high regioselectivity towards the branched aldehyde. researchgate.net

Cobalt Catalysts: Cobalt was the metal used in the original discovery of the hydroformylation reaction. scispace.com Unmodified cobalt carbonyl catalysts, such as dicobalt octacarbonyl (Co₂(CO)₈) and the active species hydridocobalt tetracarbonyl (HCo(CO)₄), typically require more severe conditions (e.g., higher temperatures and pressures) than rhodium systems. scispace.comincatt.nl In the case of α,β-unsaturated esters like ethyl acrylate, cobalt carbonyl catalysts tend to favor the formation of the linear isomer, which can subsequently cyclize. oup.com However, modifications to the cobalt catalyst system, for instance with phosphine oxide ligands, have been shown to enable high conversion under milder conditions (e.g., 40 °C, 40 bar). incatt.nl The kinetics of the reaction between HCo(CO)₄ and ethyl acrylate have been studied in detail, providing insight into the formation of the intermediate cobalt alkyl and acyl complexes. acs.org

Research Findings on Transition Metal-Catalyzed Hydroformylation of Ethyl Acrylate
Catalyst PrecursorLigand/AdditiveTemp. (°C)Pressure (bar)Conversion (%)Selectivity to this compound (%)Source
[Rh(acac)(CO)₂]Fluoropolymer phosphine80150 (CO₂) + 30 (Syngas)-93 (b/l ratio) liv.ac.uk
Rh₂Cl₂(CO)₄None15010099Low α-selectivity oup.com
[Rh(acac)(CO)₂]2,2′-bis(dipyrrolylphosphinooxy)-1,1′-(±)-binaphthyl (L1)2020 (Syngas)82.9>99.0 rsc.orgrsc.org
Co₂(CO)₈Triphenylphosphine (B44618) oxide4040 (Syngas)9024 (76:24 l/b ratio) incatt.nl

Ligand Effects on Regioselectivity and Yield

The choice of ligand coordinated to the metal center is arguably the most critical factor in controlling the outcome of the hydroformylation of acrylates. wiley-vch.de Ligands influence the catalyst's activity, stability, and, most importantly, its regioselectivity (the ratio of branched to linear aldehydes, b/l). wiley-vch.dersc.org

Electronic Effects: The electronic properties of phosphine ligands play a significant role. Decreasing the basicity of the phosphine by introducing electron-withdrawing groups can increase the rate of acrylate hydroformylation. For example, a rhodium catalyst with a CF₃-substituted 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) ligand resulted in a much higher turnover frequency (TOF) than analogues with electron-donating groups like MeO-. It is suggested that phosphorus ligands with strong π-acceptor characteristics are effective for improving both activity and regioselectivity. rsc.orgrsc.org

Steric Effects & Bite Angle: Steric properties of the ligand, such as the cone angle, and structural features like the bite angle in bidentate phosphines, are crucial for directing regioselectivity. oup.com For rhodium-catalyzed hydroformylation of butyl acrylate, bidentate phosphine ligands with large bite angles generally afford faster reactions. However, an excessively large bite angle can diminish the regioselectivity. In the hydroformylation of ethyl acrylate and methyl methacrylate (B99206), achieving high α-formylation selectivity (>80%) required the addition of diphosphines with short methylene (B1212753) chains (n=2-4), whereas using monodentate triphenylphosphine or a diphosphine with a longer chain resulted in very low α-selectivity. oup.com

A remarkable example of ligand control is the reversal of regioselectivity based on temperature. rsc.org A rhodium catalyst with the P-N diphosphine ligand 2,2′-bis(dipyrrolylphosphinooxy)-1,1′-(±)-binaphthyl (L1) produces the branched aldehyde (this compound) almost exclusively (>99%) at a low temperature of 20°C. rsc.orgrsc.org However, upon increasing the temperature to 90°C, the same catalytic system switches to preferentially produce the linear aldehyde with 96.1% regioselectivity. rsc.orgrsc.org This is attributed to the reversible formation of the rhodium-alkyl intermediate, where the β-hydride elimination from the branched intermediate becomes more favorable at higher temperatures due to steric repulsion from the bulky ligand. rsc.orgrsc.org

Effect of Different Ligands on Rh-Catalyzed Hydroformylation of Acrylates
SubstrateLigandTemp. (°C)Pressure (MPa)Conversion (%)b/l RatioSource
Butyl Acrylatedppb802.02895/5
Butyl AcrylateCF₃-dppb802.09595/5 rsc.org
Ethyl AcrylatePh₂P(CH₂)₂PPh₂ (dppe)15010.19981/19 oup.com
Ethyl AcrylatePh₂P(CH₂)₄PPh₂ (dppb)15010.19984/16 oup.com
Ethyl AcrylateL1202.082.9>99/1 rsc.orgrsc.org
Ethyl AcrylateL1904.090.04/96 rsc.orgrsc.org

Polymerization Mechanisms and Kinetic Studies of Ethyl 2 Ethylacrylate

Classical Radical Polymerization Mechanisms

Conventional free radical polymerization is a fundamental method for synthesizing a wide array of polymers. The process for ethyl 2-ethylacrylate (B1258985), like other vinyl monomers, involves a sequence of initiation, propagation, termination, and chain transfer reactions.

Initiation Pathways

The initiation of polymerization can be achieved through thermal or photochemical means, often employing initiators that decompose to generate free radicals. core.ac.uk Theoretical studies have also explored the self-initiation mechanism in the spontaneous thermal polymerization of acrylates like ethyl acrylate (B77674). nih.govacs.org This process is thought to involve the formation of diradical species from the monomer itself. nih.govacs.org

One proposed mechanism involves the formation of a triplet diradical intermediate through a [2+2] cycloaddition reaction between two monomer molecules. nih.gov This diradical can then abstract a hydrogen atom from a third monomer molecule, generating two monoradicals that can initiate polymerization. nih.govacs.org Another possibility is the formation of a singlet diradical that can either undergo a ring-opening to form a diradical initiator or react with another monomer. The formation of Diels-Alder dimers has also been considered as a potential pathway on the singlet potential energy surface. nih.govacs.org

Commonly used chemical initiators for the radical polymerization of acrylates include compounds like 4,4′-azobis(4-cyanovaleric)acid (ACVA) and benzoyl peroxide (BPO). researchgate.netias.ac.in Redox initiation systems can also be employed, particularly for polymerization at lower temperatures. researchgate.net

Propagation and Termination Reactions

Termination of the growing polymer chains can occur through two primary mechanisms: combination (or coupling) and disproportionation. researchgate.netacs.org In combination, two growing radical chains join to form a single, longer polymer chain. In disproportionation, a hydrogen atom is transferred from one radical chain to another, resulting in two terminated chains, one with a saturated end and the other with an unsaturated end. The relative prevalence of these termination pathways can be influenced by factors such as temperature and monomer structure. researchgate.net Studies on the free-radical copolymerization of styrene (B11656) and ethyl acrylate have indicated that the termination process is primarily diffusion-controlled. kpi.ua

Chain Transfer Phenomena

Chain transfer is a process where the radical activity is transferred from a growing polymer chain to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent (CTA). acs.orgresearchgate.net This results in the termination of the growing chain and the initiation of a new one. Chain transfer reactions can significantly impact the molecular weight of the resulting polymer. researchgate.net

Intramolecular chain transfer, also known as backbiting, is a notable phenomenon in the polymerization of acrylates. researchgate.net This process involves the abstraction of a hydrogen atom from within the same polymer chain by the radical end, leading to the formation of a more stable tertiary radical on the polymer backbone. This can result in the formation of short-chain branches. Intermolecular chain transfer to the polymer can also occur, leading to the formation of long-chain branches. researchgate.net The extent of these transfer reactions is influenced by temperature, with higher temperatures generally favoring backbiting. researchgate.net The use of a solvent in the polymerization of ethyl acrylate can also introduce chain transfer to the solvent, which has been shown to be a significant factor. researchgate.net

Controlled/Living Radical Polymerization (LRP) Approaches

Controlled/living radical polymerization (LRP) techniques offer enhanced control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture compared to classical radical polymerization.

Single Electron Transfer-Degenerative Chain Transfer Living Radical Polymerization (SET-DTLRP)

Single Electron Transfer-Degenerative Chain Transfer Living Radical Polymerization (SET-DTLRP) is a robust LRP method that has been successfully applied to the polymerization of ethyl acrylate in an aqueous medium. uc.ptresearchgate.net This technique combines a competitive single electron transfer (SET) mechanism with a degenerative transfer (DT) process to maintain a low concentration of active radical species, thereby minimizing termination reactions. uc.ptacs.org

In a typical SET-DTLRP of ethyl acrylate, an initiator such as iodoform (B1672029) (CHI₃) is used in conjunction with a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄) which generates the SO₂⁻ radical anion. uc.pt The initiator is reduced via SET from the SO₂⁻ radical anion to form the initial propagating radical. uc.pt The polymerization proceeds through a series of activation/deactivation cycles involving both SET and DT pathways. uc.pt This controlled process allows for linear increases in number-average molecular weight with monomer conversion, a key indicator of a living polymerization. uc.ptresearchgate.net

Table 1: Molar Ratios for Kinetic Experiments in SET-DTLRP of Ethyl Acrylate uc.pt

Experiment No.Ethyl Acrylate (mol)CHI₃ (mol)Na₂S₂O₄ (mol)NaHCO₃ (mol)pTsNa (mol)PVA88 (ppm)MF50 (ppm)H₂O (mL)
1100141.4524902109
2250141.4524902109
3500141.4524902109
41000141.4524902109

Data sourced from kinetic experiments conducted at 35°C. uc.pt

Macroinitiator Synthesis and Characterization

A significant advantage of LRP techniques like SET-DTLRP is the ability to synthesize well-defined macroinitiators. uc.pt In the case of ethyl acrylate polymerization via SET-DTLRP using a difunctional initiator like iodoform, the resulting polymer is a telechelic α,ω-di(iodo)poly(ethyl acrylate) (α,ω-di(iodo)PEtA). uc.ptresearchgate.net This macroinitiator possesses reactive halogen end groups that can be used to initiate the polymerization of a second monomer, leading to the formation of block copolymers. uc.pt

The synthesis of these macroinitiators in an environmentally friendly aqueous medium is a notable achievement. uc.pt Characterization of these macroinitiators is crucial to confirm their structure and functionality. Techniques such as ¹H NMR spectroscopy are used to analyze the polymer structure and confirm the presence of the terminal initiator fragments. uc.pt Gel permeation chromatography (GPC) is employed to determine the molecular weight and polydispersity index (PDI) of the macroinitiators, providing evidence for the controlled nature of the polymerization. uc.pt The synthesis of such well-defined poly(ethyl acrylate) macroinitiators opens up possibilities for creating novel materials with tailored architectures and properties. nih.govuc.pt

Self-Initiation and Spontaneous Polymerization Phenomena

Ethyl acrylate can undergo spontaneous thermal polymerization at temperatures above 100°C without the need for an external initiator. wpmucdn.comntnu.no This self-initiation is a critical phenomenon in the industrial production of acrylic resins, influencing the design of high-temperature polymerization processes. ntnu.no The mechanism of this process is intricate, involving the formation of various radical species that ultimately initiate the polymer chain growth. Theoretical studies using density functional theory (DFT) have been instrumental in elucidating these complex pathways. nih.govacs.org

The initial step in the self-initiation of ethyl acrylate polymerization is the reaction of two monomer molecules to form a diradical intermediate. wpmucdn.com Computational studies have explored this dimerization on both singlet and triplet potential energy surfaces. ntnu.no

On the singlet surface, a diradical transition state can be formed. nih.gov However, studies indicate that the singlet state diradical is of higher energy and is unstable. ntnu.no In contrast, the triplet state diradical is found to be significantly more stable. ntnu.no The formation of this triplet diradical is considered a key step in the generation of initiating species. The energy barrier for the formation of the triplet diradical intermediate for ethyl acrylate is comparable to that of other acrylates like methyl methacrylate (B99206). ntnu.no This triplet diradical is a longer-lived species, which allows it to participate in subsequent reactions to form monoradicals. wpmucdn.com

In addition to diradical formation, ethyl acrylate monomers can undergo cycloaddition reactions to form dimers. These reactions are a key feature of the thermal dimerization process and have been studied theoretically. nih.govacs.org

[4+2] Cycloaddition (Diels-Alder Reaction): Following the mechanism proposed by Mayo, two ethyl acrylate molecules can undergo a [4+2] cycloaddition, or Diels-Alder reaction. nih.govacs.org This occurs on the singlet potential energy surface via a concerted pathway. acs.org The product of this reaction is a Diels-Alder adduct, specifically 6-ethoxy-2-ethoxycarbonyl-3,4-dihydro-2H-pyran (EDP). nih.govacs.org The energy barrier for the formation of this adduct for ethyl acrylate has been estimated at 139 kJ mol⁻¹.

[2+2] Cycloaddition: A [2+2] cycloaddition pathway also exists, leading to the formation of cyclobutane (B1203170) derivatives. nih.gov For ethyl acrylate, this nonconcerted pathway results in the formation of diethyl cyclobutane-1,2-dicarboxylate (DECD). nih.gov This reaction proceeds through a diradical transition state on the singlet surface. nih.gov The formation of DECD is an exothermic process, with a predicted standard enthalpy change of -60 kJ mol⁻¹, indicating it is a favored product. However, these cyclobutane dimers are considered inactive species, incapable of directly propagating polymerization. ntnu.no

While diradicals and cycloadducts are formed during thermal dimerization, monoradicals are the preferred species for initiating polymer chain growth. ntnu.no The generation of these monoradicals is believed to occur through the interaction of the previously formed intermediates with a third monomer molecule. wpmucdn.com

The most probable pathway involves the stable triplet diradical. acs.org A low-energy mechanism has been identified where a third ethyl acrylate monomer abstracts a hydrogen atom from the triplet diradical species. nih.govacs.org This hydrogen transfer results in the formation of two monoradicals that can then initiate polymerization. wpmucdn.comresearchgate.net The molecular structures of these computed monoradical species have been shown to correlate well with experimental data from mass spectrometry of spontaneously polymerized ethyl acrylate samples, lending strong support to this initiation mechanism. nih.govacs.org

Cycloaddition Reactions in Dimerization ([4+2] and [2+2])

Advanced Kinetic Modeling and Mechanistic Elucidation

To fully understand and predict the behavior of ethyl acrylate in polymerization and other reactions, advanced kinetic modeling techniques are employed. These methods allow for the calculation of key kinetic parameters that are difficult to measure experimentally.

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to predict the rate constants of unimolecular chemical reactions. It has been successfully applied to model the kinetics of reactions involving ethyl acrylate, particularly in the context of atmospheric oxidation initiated by OH radicals or ozone. researchgate.netresearchgate.net

In these studies, RRKM theory is used to calculate temperature- and pressure-dependent rate constants for the various elementary reaction steps. researchgate.netmdpi.com The theory considers the distribution of energy among the vibrational and rotational modes of the energized reactant molecule to determine the likelihood of it reaching the transition state and proceeding to products. For instance, in the study of the OH radical-initiated oxidation of ethyl acrylate, RRKM theory was used to predict rate constants over an atmospheric temperature range of 180-370 K. researchgate.net This approach provides a detailed understanding of the reaction kinetics based on the potential energy surface calculated through quantum chemistry methods. researchgate.net

Kinetic studies on the addition of various phosphines to ethyl acrylate have also been conducted to determine second-order rate constants. rsc.orgrsc.org These studies provide insight into the nucleophilicity of the phosphines and the electrophilicity of the ethyl acrylate Michael acceptor. rsc.org

The table below summarizes some of the kinetic parameters determined for reactions involving ethyl acrylate.

ParameterValueConditionsSource
Overall Activation Energy (Eoverall) 36.38 kJ/molAqueous polymerization, 27-40°C tsijournals.com
Second-Order Rate Constant (k₂) for PMePh₂ addition 1.66 x 10⁻³ M⁻¹ s⁻¹Dichloromethane, 20°C (¹H NMR) rsc.org
Second-Order Rate Constant (k₂) for PMePh₂ addition 2.36 x 10⁻³ M⁻¹ s⁻¹Dichloromethane, 20°C (³¹P NMR) rsc.org
Thermal Degradation Activation Energy (E⍺) 80 - 220 kJ/molIsoconversional methods (KAS) mdpi.com

Computational and Theoretical Chemistry of Ethyl 2 Ethylacrylate

Quantum Chemical Calculation Methodologies

Quantum chemical calculations have become an indispensable tool for investigating the properties and reactivity of molecules like ethyl 2-ethylacrylate (B1258985). These computational approaches allow for the detailed examination of electronic structure, molecular geometries, and the energetic pathways of chemical reactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method employed to study the atmospheric oxidation of acrylates. researchgate.net It has been successfully used to investigate the reactions of ethyl acrylate (B77674) with various atmospheric oxidants. For instance, DFT calculations have been applied to explore the mechanisms of reactions involving hydroxyl (OH) and chlorine (Cl) radicals. researchgate.netresearchgate.net These studies help in understanding the intricate steps of the oxidation process, from the initial attack of the radical to the formation of various products. researchgate.net Furthermore, DFT has been utilized to analyze the thermal self-initiation reactions of acrylates, providing insights into polymerization processes that can occur at elevated temperatures. wpmucdn.com The theory is also instrumental in studying the energetics of different reaction pathways, such as addition versus abstraction reactions, and in identifying the most favorable routes for degradation in the atmosphere. researchgate.netresearchgate.net

Basis Set Selection and Level of Theory (e.g., MPWB1K, M06-2X)

The accuracy of DFT calculations is highly dependent on the chosen level of theory and the basis set. For the study of ethyl acrylate's atmospheric reactions, specific combinations of functionals and basis sets have proven effective.

The MPWB1K functional, combined with the 6-31+G(d,p) basis set for geometry optimizations and the larger 6-311+G(3df,2p) basis set for single-point energy calculations, has been used to investigate the OH radical-initiated oxidation of ethyl acrylate. researchgate.net This level of theory has been shown to provide reliable results for the geometries of reactants, intermediates, transition states, and products. researchgate.net

Another widely used functional is M06-2X . This hybrid meta-GGA functional is known for its accuracy in predicting barrier heights, as it effectively accounts for van der Waals interactions. sci-hub.se For the Cl-initiated oxidation of ethyl acrylate, calculations have been performed at the M06-2X/6-311++G(3df, 2p)//M06-2X/6-31+G(d, p) level of theory. researchgate.net This notation indicates that single-point energies were calculated with the larger basis set on geometries optimized with the smaller one. The sensitivity of computational predictions to different functionals (like B3LYP, X3LYP, and M06-2X) and basis sets (such as 6-31G(d,p), 6-311G(d), and 6-311G(d,p)) has also been a subject of investigation to ensure the reliability of the obtained results. nih.gov

Atmospheric Oxidation Mechanisms and Kinetics

The atmospheric lifetime and environmental impact of ethyl 2-ethylacrylate are largely determined by its reactions with key atmospheric oxidants. Computational studies have been crucial in elucidating the mechanisms and kinetics of these reactions.

Hydroxyl Radical (OH) Initiated Reactions

The reaction with the hydroxyl (OH) radical is a primary degradation pathway for ethyl acrylate in the troposphere. researchgate.net Theoretical studies using DFT have shown that the initial reaction proceeds mainly through two types of pathways: OH addition to the C=C double bond and H-atom abstraction from the various C-H bonds in the molecule. researchgate.net

Calculations have demonstrated that the OH addition reactions are energetically more favorable than the H-abstraction reactions. researchgate.netresearchgate.net The addition of the OH radical can occur at either of the two carbon atoms of the vinyl group, leading to the formation of different radical adducts. researchgate.net While H-abstraction from the -CH2 and -CH3 groups is a less significant pathway, it cannot be entirely ignored. researchgate.net

Table 1: Calculated Rate Constants for the Reaction of Ethyl Acrylate with OH Radical

Temperature (K) Rate Constant (cm³ molecule⁻¹ s⁻¹)
180-370 k(T) = (1.71 × 10⁻¹²) exp(805.42/T)
298 1.66 × 10⁻¹⁰ (at 760 Torr)

Data sourced from theoretical studies using DFT and RRKM theory. researchgate.net

Chlorine Radical (Cl) Initiated Reactions

In marine and coastal areas, as well as in regions with industrial pollution, the chlorine (Cl) radical can also be a significant oxidant for volatile organic compounds like ethyl acrylate. researchgate.net Similar to the OH radical reaction, the Cl-initiated oxidation of ethyl acrylate can proceed via addition to the double bond or H-abstraction. researchgate.net

The kinetics of this reaction have also been studied using RRKM theory. researchgate.net The calculated total rate constant at 298 K and 760 Torr is 1.80 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, and the reaction exhibits a negative temperature dependence over the range of 198–648 K. researchgate.net The atmospheric lifetime of ethyl acrylate with respect to Cl-initiated oxidation is estimated to be 154.3 hours. researchgate.net

Table 2: Calculated Rate Constant for the Reaction of Ethyl Acrylate with Cl Radical

Temperature (K) Pressure (Torr) Rate Constant (cm³ molecule⁻¹ s⁻¹)
298 760 1.80 × 10⁻¹⁰

Data sourced from theoretical studies at the M06-2X/6-311++G(3df, 2p)//M06-2X/6-31+G(d, p) level of theory. researchgate.net

Influence of Alkyl Substitution on Reactivity

The reactivity of acrylate esters in atmospheric oxidation reactions is influenced by the nature of the alkyl group in the ester functionality. Computational studies have provided valuable insights into these structure-activity relationships.

It has been observed that for electrophilic addition reactions, such as the addition of OH radicals, the reaction activity tends to increase with increasing electron-donating character of the alkyl substituent . researchgate.net This is because electron-donating groups can increase the electron density of the C=C double bond, making it more susceptible to attack by electrophilic species like the OH radical. researchgate.net

When comparing the rate constants for the reaction of Cl atoms with different acrylates, a clear trend has been identified. The reactivity follows the order: methyl methacrylate (B99206) (MMA) > ethyl acrylate (EA) > methyl acrylate (MA) . researchgate.net This trend further supports the idea that alkyl substitution plays a significant role in the atmospheric reactivity of these compounds.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Ethyl acrylate
Methyl acrylate
n-Butyl acrylate
Methyl methacrylate
Chlorine

Theoretical Studies on Polymerization Initiation

The spontaneous thermal polymerization of acrylates, including ethyl acrylate as a model for substituted acrylates, has been a subject of extensive theoretical investigation to elucidate the self-initiation mechanism. drexel.eduwpmucdn.com First-principles calculations, particularly density functional theory (DFT), have been instrumental in exploring the potential reaction pathways. drexel.edu These studies have evaluated mechanisms proposed decades ago, such as the Mayo and Flory mechanisms, providing quantum chemical evidence for the most probable routes. wpmucdn.comntnu.no

Theoretical studies have mapped the potential energy surfaces (PES) for the dimerization of ethyl acrylate, which is the crucial first step in self-initiation. ntnu.no These analyses are performed for both the singlet and triplet electronic states to identify the most energetically favorable pathways.

On the singlet PES, calculations using DFT (specifically the B3LYP functional with a 6-31G* basis set) have explored both [4+2] and [2+2] cycloaddition reactions. drexel.edu The [4+2] cycloaddition, following a concerted pathway as proposed by Mayo, leads to the formation of a Diels-Alder dimer, 6-ethoxy-2-ethoxycarbonyl-3,4-dihydro-2H-pyran (EDP). drexel.edu The singlet PES for ethyl acrylate dimerization was constructed by constraining the key intermolecular distances, revealing the pathway to this intermediate.

Simultaneously, the triplet PES was computed, which demonstrated the presence of a stable triplet diradical intermediate. ntnu.no This triplet state diradical is found to be more stable than its singlet counterpart, which is of higher energy and unstable. ntnu.no The formation of this stable triplet diradical is a key feature, and the energy barrier for its formation has been found to be comparable to that observed in the polymerization of methyl methacrylate (MMA). ntnu.noaiche.org The spin-orbit coupling mechanism, studied using multiconfiguration self-consistent field (MCSCF) methods, is considered for the crossover from the singlet to the more stable triplet state.

Table 1: Calculated Thermodynamic and Kinetic Parameters for Ethyl Acrylate Dimerization at 298 K

ParameterValueUnitSource
Singlet State Pathway
Energy Barrier (EDP formation)139kJ mol⁻¹
Triplet State Pathway
Energy of Triplet Diradical IntermediateLower than concerted singlet transition state by 51 kJ mol⁻¹kJ mol⁻¹ wpmucdn.com

The theoretical exploration of the PES has successfully identified the geometries and energies of key transition states and intermediates in the self-initiation of ethyl acrylate polymerization.

For the [4+2] cycloaddition on the singlet surface, the transition state leading to the Diels-Alder adduct (EDP) has been located and characterized. Its geometry was determined, and validation studies were performed using Møller-Plesset perturbation theory (MP2). The concerted nature of this pathway was confirmed through Intrinsic Reaction Coordinate (IRC) calculations.

A nonconcerted [2+2] cycloaddition pathway on the singlet surface was also identified, leading to the formation of a cyclobutane (B1203170) dimer, diethyl cyclobutane-1,2-dicarboxylate (DECD), via a diradical transition state. drexel.edu However, since these cyclobutane dimers are not typically detected in solution, it's suggested they might undergo ring-opening or, more likely, that the singlet diradical intermediate crosses over to the triplet state. wpmucdn.com

The most critical intermediate identified in these studies is the triplet diradical. wpmucdn.com It is believed that this stable triplet diradical is a key precursor to the generation of initiating species. A low-energy mechanism has been proposed where the triplet diradical species reacts with a third monomer via hydrogen abstraction to generate the monoradicals that actually initiate the polymer chain growth. drexel.edu The molecular structure of these computed monoradicals aligns well with species detected in mass spectrometry experiments of thermally polymerized ethyl acrylate samples.

Table 2: Geometric Parameters of the Transition State for EDP Formation

ParameterDescriptionValueUnitSource
r(C6-C16)Bond distance1.83Å
r(O19-C1)Bond distance2.34Å
Φ(C1-C6-C16-C17)Dihedral angle62.2°

Potential Energy Surface Analysis (Singlet and Triplet States)

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations serve as a powerful tool to investigate the physical properties and dynamic behavior of polymeric systems at an atomic scale. For acrylates, MD simulations have been employed to understand properties like glass transition temperature (Tg), surface characteristics, and conformational dynamics. researchgate.net These simulations provide a bridge between the molecular structure and the macroscopic properties of the resulting polymers.

Computational quantum chemistry offers a robust alternative to experimental methods for determining the rate coefficients of elementary reactions in polymerization. acs.orgmdpi.com These ab initio methods can provide a complete and consistent data set for reactions that are difficult to isolate and measure experimentally, such as backbiting, β-scission, and chain transfer. mdpi.com

For acrylates, DFT methods (such as M06-2X and B3LYP) with various basis sets have been used to calculate the energy barriers and optimize the geometries of reactants, transition states, and products for different reaction pathways. mdpi.comwpmucdn.com From these fundamental parameters, rate coefficients can be calculated using transition state theory (TST). For more complex reactions, such as pressure-dependent systems, Rice-Ramsperger-Kassel-Marcus (RRKM) theory is employed to compute rate constants. researchgate.net

Recent work has focused on improving the accuracy of these predictions by explicitly accounting for all possible enantiomers in reactions and by imposing reduced flexibility for reaction centers within a polymer chain. mdpi.com The accuracy of these computationally derived rate coefficients is often benchmarked against experimental data, with results showing good agreement for reactions like monomer self-initiation and chain transfer to monomer in ethyl acrylate polymerization. acs.org The kinetic parameters for various secondary reactions in acrylate polymerization, including macromonomer propagation and β-scission, have been predicted using these techniques. mdpi.com

Table 3: Examples of Computationally Estimated Reaction Rate Coefficients for Acrylates

Reaction TypeMonomer SystemComputational MethodPredicted Rate Coefficient (at specified T)Source
Self-InitiationEthyl AcrylateMechanistic Model with QC agreementGood agreement with experimental fit acs.org
Chain Transfer to MonomerEthyl AcrylateMechanistic Model with QC agreementGood agreement with experimental fit acs.org
Cl-Initiated OxidationEthyl AcrylateRRKM theory / M06-2X1.66 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ (298 K) researchgate.net
Macromonomer PropagationAcrylatesM06-2X/6-311+G(d,p)3.02 × 10⁵ L mol⁻¹ s⁻¹ (413.15 K) mdpi.com

Computational models are valuable for predicting the thermodynamic property of equilibrium solubility, which is critical for process design and environmental fate assessment. researchgate.netcanada.ca For acrylate systems, several computational approaches have been utilized.

Quantitative Structure-Activity Relationship (QSAR) models are used to generate data for physical and chemical properties relevant to environmental fate, including solubility. canada.ca For instance, the computer program KOWWIN has been used to calculate the octanol-water partition coefficient (log Kow) for 2-ethylhexyl acrylate, a property closely related to water solubility. europa.eu

Fugacity models, such as the Equilibrium Criterion (EQC) Model, predict how a chemical will partition between different environmental compartments (air, water, soil, sediment) based on its physical-chemical properties. canada.ca For ethyl acrylate, Level III fugacity modeling indicates that it will predominantly reside in the compartment into which it is released. canada.ca More specific thermodynamic models are also used to describe the phase behavior of acrylate systems with other substances, such as supercritical carbon dioxide, which is relevant in polymerization and purification processes. researchgate.net

Advanced Applications and Material Science Research Utilizing Ethyl 2 Ethylacrylate

Polymeric Materials Development

The utility of ethyl 2-ethylacrylate (B1258985) in polymer science primarily stems from its function as a monomer that can be integrated into polymer chains through polymerization. This allows for the modification and enhancement of the final material's properties.

Design and Synthesis of Functional Copolymers

Ethyl 2-ethylacrylate is utilized as a co-monomer in the synthesis of functional copolymers, where its incorporation into the polymer backbone helps to tailor specific material characteristics. The process of creating these copolymers often involves free radical polymerization. ucl.ac.uk It can be combined with a wide array of other monomers to achieve desired properties in the resulting polymer.

Research has explored the synthesis of copolymers for potential use as precursors for polymer-drug conjugates. ucl.ac.uk Furthermore, this compound is listed as a potential component in various complex copolymer systems, including:

Cross-linked block copolymers. justia.com

Copolymers intended for use in binder compositions. trea.com

Telechelic block copolymers where monomer species are arranged in a block configuration (e.g., AB or ABA). google.com

The ability to copolymerize this compound with other monomers like methacrylates, styrene (B11656), and various functional acrylates allows for the creation of polymers with a broad spectrum of physical and chemical properties. google.com

Role in Specialized Coatings and Adhesives Formulations

In the formulation of specialized coatings and adhesives, this compound is considered as a monomer that can impart flexibility and improve bonding characteristics.

For coatings, it has been included as a potential component in polymeric-based anticorrosive coating compositions. google.com In these formulations, acrylate-based monomers are used to provide flexibility, allowing the coating to adapt to the bending and forming processes of the coated components without cracking. google.com The monomer is typically part of a composition that may also include styrenic and methacrylate (B99206) monomers to achieve a balance of properties such as corrosion resistance and durability. google.com

In the field of adhesives, this compound is cited as a constituent in polymeric adhesives designed for demanding applications, such as anchoring compliant materials to bone or other surfaces. google.comjustia.com It is also listed as a potential monomer in adhesive formulations for filling high aspect ratio vertical interconnect access (VIA) holes in the electronics industry. i.moscow

Application AreaFormulation Including this compoundPurpose of InclusionSource(s)
Coatings Anticorrosive polymeric coatingTo impart flexibility to the coating film. google.com
Adhesives Polymeric adhesive for medical implantsComponent monomer in the adhesive copolymer. google.comjustia.com
Adhesives Compositions for filling high aspect ratio VIAsPotential monomer in conductive adhesive formulations. i.moscow
Various Compositions with cross-linked block copolymersMonomer for deriving repeating units in the copolymer. justia.com

Development of Resins with Enhanced Mechanical and Chemical Properties

This compound is identified as a monomer for the development of advanced resins with specifically engineered properties for applications like 3D printing and composite materials. These resins are designed to overcome the limitations of standard materials by offering enhanced strength, flexibility, or durability.

Patents describe crystallizable resins that can include this compound to produce polymeric materials with increased rigidity and durability due to controlled polymer crystal formation. google.com It is also listed as a monomer in resins for 3D printing composite materials from a single resin via patterned light exposure. epo.org This method allows for the creation of objects with distinct regions of high strength and high flexibility, resulting in a composite with superior toughness. epo.org Furthermore, it is a potential component in resin compositions for stereolithography that combine thiol-yne and thiol-ene chemistry to achieve adjustable mechanical properties and low shrinkage stress. googleapis.com

Biomedical and Pharmaceutical Applications

The potential for incorporating this compound into biocompatible materials has led to its investigation for use in medical and pharmaceutical fields, particularly in drug delivery systems and dental materials.

Application in Drug Delivery Systems (e.g., Nanoparticles, Microparticles)

In pharmaceutical research, this compound is considered for the development of polymers used in targeted drug delivery. It is mentioned as a monomer that can be used to synthesize polymeric precursors for polymer-drug conjugates, which are designed to carry therapeutic agents to specific sites within the body. ucl.ac.uk

It has also been listed among hydrophilic monomers for potential use in creating targeted drug delivery systems. google.com These systems often rely on specific ligands to bind to target cells, such as M2 macrophages in cancer therapy research. google.com Additionally, the resins containing this compound, used for creating medical devices, can be formulated to incorporate and deliver therapeutic agents. epo.org

Integration in Dental and Other Biocompatible Materials

A significant area of research for this compound is in the formulation of biocompatible polymers for dental and orthodontic applications. It is frequently listed as a potential monomer in photopolymerizable resins used for the additive manufacturing (3D printing) of dental appliances. google.comepo.orggoogle.com

These applications include:

Orthodontic Devices: Resins containing this compound can be used to fabricate devices that require a combination of strength and flexibility. epo.orggoogle.com

Dental Adhesives: It is a listed component in polymeric adhesives for anchoring medical or dental implants to bone. google.comjustia.com

Dental Restorative Materials: The monomer is included in lists of components for resin compositions intended for dental restorative materials, where adjustable mechanical properties and low polymerization shrinkage are crucial. googleapis.com

The inclusion of this compound in these formulations is intended to help tailor the final properties of the material, such as its modulus, flexibility, and durability, to meet the stringent requirements of medical and dental use. google.comgoogleapis.comgoogle.com Research on polymer microarrays for screening materials for human pluripotent stem cell expansion also included this compound, indicating its consideration in the broader field of biocompatible material discovery. researchgate.net

Biomedical / Dental ApplicationSpecific Use CaseRole of this compoundSource(s)
Dental/Orthodontic Appliances Additive manufacturing (3D Printing) of orthodontic devices.A potential monomer in the photo-curable resin. google.comepo.orggoogle.com
Dental/Medical Adhesives Anchoring implants to bone or bone-like surfaces.A potential component of the adhesive copolymer. google.comjustia.com
Dental Restorative Materials Formulations for dental restorations.A monomer in resin compositions with adjustable properties. googleapis.com
Drug Delivery Precursors for polymer-drug conjugates.Monomer used in the synthesis of the polymer carrier. ucl.ac.uk
Biocompatible Surfaces Screening for human stem cell culture surfaces.One of many monomers tested for cell compatibility. researchgate.net

Utilization as Reagents in Pharmaceutical Intermediate Synthesis

Ethyl acrylate (B77674) serves as a versatile building block in the synthesis of various pharmaceutical intermediates. wikipedia.orgacs.org Its utility primarily stems from its structure as an α,β-unsaturated carbonyl compound, which makes it an excellent Michael acceptor. wikipedia.org This reactivity allows for the formation of carbon-carbon and carbon-heteroatom bonds, a crucial strategy in constructing the complex molecular architectures of modern therapeutics. wikipedia.orgresearchgate.net

A notable application is in the synthesis of drugs for Chronic Obstructive Pulmonary Disease (COPD) and nootropic agents. wikipedia.org For example, the synthesis of Cilomilast , a selective phosphodiesterase 4 (PDE4) inhibitor, involves a key step where two molecules of an acrylate ester (in this case, methyl acrylate, which is structurally similar to ethyl acrylate) undergo a Michael addition. drugfuture.comresearch-solution.comnewdrugapprovals.org This reaction is fundamental to building the substituted cyclohexanone (B45756) core of the molecule. research-solution.comnewdrugapprovals.org Similarly, ethyl acrylate is a precursor in the synthesis of the nootropic agent Leteprinim . wikipedia.orgdrugfuture.com The synthesis involves the condensation of adenine (B156593) with ethyl acrylate to form 3-(9-adenyl)propionic acid ethyl ester, a key intermediate. drugfuture.comuq.edu.au

The aza-Michael addition, the 1,4-conjugate addition of an amine to the electron-deficient alkene of ethyl acrylate, is another widely employed reaction. researchgate.netresearchgate.netacs.org This reaction is pivotal for introducing nitrogen-containing functional groups, which are prevalent in many biologically active compounds. Research has shown that these reactions can be catalyzed under various conditions to produce β-amino esters, which are valuable intermediates in pharmaceutical synthesis. researchgate.netacs.org

Pharmaceutical / Intermediate Role of Ethyl Acrylate Key Reaction Type Reference
Cilomilast (and related structures)Precursor for forming the core cyclohexanone ring structure.Michael Addition wikipedia.orgresearch-solution.comnewdrugapprovals.org
LeteprinimReactant to form the 3-(9-adenyl)propionic acid ethyl ester intermediate.Michael Addition wikipedia.orgdrugfuture.comuq.edu.au
Various β-amino estersMichael acceptor for the synthesis of pharmaceutical building blocks.Aza-Michael Addition researchgate.netresearchgate.net

Novel Material Systems and Technologies

Integration in Thermosensitive Gels and Smart Materials

Ethyl acrylate is a key hydrophobic monomer used in creating "smart" materials, particularly thermosensitive hydrogels. These materials exhibit a lower critical solution temperature (LCST), meaning they undergo a reversible phase transition from a soluble state to an insoluble, collapsed gel state as the temperature increases. ect-journal.kzkinampark.com This property is highly desirable for applications in biotechnology and controlled release systems. ect-journal.kz

Research has demonstrated the synthesis of thermosensitive hydrogels through the three-dimensional radical copolymerization of hydrophilic 2-hydroxyethyl acrylate (HEA) with the hydrophobic monomer ethyl acrylate (EA). ect-journal.kzresearchgate.netect-journal.kz The balance between the hydrophilic HEA and hydrophobic EA components is critical for tuning the thermosensitive behavior of the resulting copolymer network. kinampark.comreading.ac.uk

In a study by Rakhmetullayeva et al., copolymers of HEA and EA were synthesized with varying molar ratios. ect-journal.kzscispace.com It was found that the hydrogels with a higher content of the hydrophobic ethyl acrylate component demonstrated more pronounced thermosensitive properties and increased swelling in the presence of surfactants. ect-journal.kzresearchgate.net The LCST of these copolymers can be precisely adjusted by altering the monomer feed ratio, making them highly adaptable for specific applications. rsc.org For instance, copolymers of HEA with less than 30 mol% of a similar hydrophobic monomer, butyl acrylate, were water-soluble and exhibited a distinct LCST. kinampark.comreading.ac.uk

Copolymer System Monomers Key Finding Reference
HEA-EA Hydrogel2-hydroxyethyl acrylate (HEA), Ethyl acrylate (EA)Thermo-sensitive behavior observed; higher EA content leads to more prominent thermosensitivity. ect-journal.kzresearchgate.netscispace.com
HEA-BA Hydrogel2-hydroxyethyl acrylate (HEA), Butyl acrylate (BA)Copolymers with <30 mol% BA are water-soluble and exhibit LCST. kinampark.comreading.ac.uk
PHEA-g-PNIPAMPoly(2-hydroxyethyl acrylate) backbone, Poly(N-isopropylacrylamide) graftsDouble hydrophilic graft copolymer exhibiting a sharp LCST around 31-32°C. rsc.org

Research in Porous Elastomeric Materials via Supercritical Fluid Technology

Supercritical fluid (SCF) technology, particularly using supercritical carbon dioxide (scCO₂), has emerged as a clean and effective method for processing polymers to create porous materials. rug.nldntb.gov.ua This technique is advantageous as it avoids the use of harsh organic solvents and allows for precise control over the final material's morphology. rug.nlresearchgate.net

Ethylene-ethyl acrylate (EEA) copolymers are among the polymers that can be processed using this technology. rjptonline.org The process leverages the ability of scCO₂ to act as a plasticizer and swelling agent for the polymer matrix. mdpi.com Under high pressure, scCO₂ dissolves into the polymer, causing it to swell significantly. researchgate.netresearchgate.net A subsequent rapid depressurization (a "pressure quench") causes the dissolved CO₂ to nucleate and form bubbles, creating a porous, foam-like structure within the polymer. mdpi.comresearchgate.net

This method can produce materials with controlled porosity, pore size, and interconnectivity, which are critical for applications such as drug delivery systems and scaffolds for tissue engineering. dntb.gov.uarjptonline.org The resulting porous elastomeric matrix can be loaded with active substances, such as thermolabile peptide drugs, which are then released in a controlled manner. rjptonline.org The final porous structure is influenced by several process parameters, including the saturation pressure, temperature, and the rate of depressurization. researchgate.netresearchgate.net

Polymer System Supercritical Fluid Processing Principle Resulting Material & Application Reference
Ethylene-ethyl acrylate copolymerCarbon Dioxide (CO₂)Swelling of polymer by scCO₂ followed by rapid depressurization (foaming).Porous, diffusion-controlled drug delivery matrix. rjptonline.org
Polystyrene (PS) / PMMA with acrylic block copolymer additivesCarbon Dioxide (CO₂)scCO₂ acts as a blowing agent; acrylic additives enhance gas solubility.Microcellular foams with controlled porous structure. researchgate.netresearchgate.net
Poly(perfluorooctyl acrylate) (PFOA)Carbon Dioxide (CO₂)High solubility of CO₂ in fluorinated polymers to create nanoporous films.Nanocellular thin films. mdpi.comacs.org

Photopolymerization in Advanced Optical and Structural Materials

Photopolymerization, a process where light is used to initiate polymerization, is a cornerstone of advanced manufacturing techniques like vat photopolymerization (3D printing). acs.orggoogle.com Ethyl acrylate and other acrylate monomers are frequently used in these processes due to their high reactivity, which allows for rapid curing. acs.orgrsc.org

In vat photopolymerization, a liquid resin containing monomers, oligomers, and a photoinitiator is selectively cured layer-by-layer to build a complex 3D object. acs.orggoogle.com Resins incorporating ethyl acrylate can be formulated to produce soft, flexible, and elastic materials. This is particularly valuable for creating soft robotics, medical models, and other structures requiring elastomeric properties.

Research has focused on developing multi-material systems where different monomers are polymerized selectively using different wavelengths of light. For example, a composition for vat photopolymerization might include ethyl acrylate alongside monomers like 2-hydroxyethyl acrylate (HEA) and 2-(2-ethoxyethoxy) ethyl acrylate (EEEA). By controlling the light source and resin composition, it is possible to create objects with a gradient of material properties, shifting from a rigid structure to a soft, elastomeric one within the same part. nih.gov The inclusion of various acrylates allows for the precise tuning of properties like tensile modulus, elongation at break, and hardness. acs.org Furthermore, acrylate-based photopolymers are being investigated for high-density holographic data storage, where the refractive index contrast between the polymer and unreacted monomers is used to store information. cmu.edumdpi.com

Photopolymerization System Key Monomers Technology Application / Finding Reference
Acrylate-based ElastomerButyl acrylate, 2-[(ethylamine)carbonyl]oxy]ethyl acrylateVat Photopolymerization (VP)Creation of soft, stretchable elastomers with tunable covalent and reversible crosslinks. acs.org
Multi-material ResinEthyl acrylate, 2-hydroxyethyl acrylate (HEA), 2-(2-ethoxyethoxy) ethyl acrylate (EEEA)Vat Photopolymerization (VP)Fabrication of 3D articles with integrally mixed polymers and tunable mechanical properties. nih.gov
Holographic Storage MediumIsobornyl acrylate (IBA), Phenoxyethylacrylate (PEA)HolographyHigh-density optical data storage through controlled refractive index modulation. cmu.edu
Plastic ScintillatorsBisphenol A diacrylateVat Photopolymerization (VP)Printing of functional materials for neutron/gamma pulse shape discrimination. nih.gov

Toxicological Mechanisms and Environmental Fate Research of Ethyl 2 Ethylacrylate

Metabolic Pathways and Biotransformation Studies

The metabolism of ethyl 2-ethylacrylate (B1258985), an α,β-unsaturated carbonyl, primarily proceeds through two main detoxification pathways: hydrolysis by carboxylesterases and conjugation with glutathione (B108866) (GSH). cindax.comnih.gov These processes are crucial in understanding the compound's toxicokinetics and potential for cellular damage.

Esterase-Mediated Hydrolysis Mechanisms

The primary metabolic route for ethyl acrylate (B77674) is through hydrolysis mediated by carboxylesterases, which are abundant in various tissues. europa.eu This enzymatic reaction cleaves the ester bond, yielding acrylic acid and ethanol (B145695). cindax.comeuropa.eu This process is considered a detoxification step, as the resulting metabolites are further processed through normal cellular metabolic pathways. europa.eu For instance, acrylic acid enters the propionate (B1217596) cycle, while ethanol is metabolized via β-oxidation. europa.eu

Studies have shown that this hydrolysis is remarkably rapid and efficient. In isolated rat liver homogenates, the estimated half-life of ethyl acrylate is a mere two seconds. europa.eu Lung homogenates exhibit similar high levels of esterase activity. europa.eu This rapid metabolism is not limited to the liver; significant hydrolysis also occurs in the nasal mucosa upon inhalation, with approximately 50% of the absorbed ethyl acrylate being hydrolyzed before it even enters systemic circulation. europa.eu The hydrolysis rate is, however, dependent on the specific region within the respiratory tract. High carboxylesterase activity is found in the dorsal meatus and olfactory septum, while respiratory epithelium shows lower activity. nih.govwho.int This regional difference in metabolic capacity may play a role in the site-specific toxicity observed upon inhalation. nih.govwho.intnih.gov It is noteworthy that the steric hindrance of the acrylate can influence the rate of this enzymatic hydrolysis. europa.eu

Glutathione Conjugation Pathways

A secondary, yet significant, metabolic pathway for ethyl acrylate is its conjugation with glutathione (GSH), a critical endogenous antioxidant. cindax.comresearchgate.net This reaction can occur both non-enzymatically and catalyzed by glutathione S-transferases (GSTs). researchgate.netuu.nl The conjugation involves a Michael 1,4-addition of the acrylic moiety to GSH, forming a conjugate that is eventually processed and excreted in the urine as a mercapturic acid adduct. europa.euwho.int

The formation of GSH conjugates serves as a detoxification mechanism by neutralizing the reactive α,β-unsaturated carbonyl group of ethyl acrylate. cindax.comresearchgate.net The resulting metabolites include N-acetyl-S-(2-carboxyethyl)cysteine, which arises from the conjugation of acrylic acid (formed from hydrolysis), and N-acetyl-S-(2-carboxyethyl)cysteine ethyl ester, derived from the direct conjugation of intact ethyl acrylate. nih.govwho.int

Table 1: Metabolic Pathways of Ethyl Acrylate

Pathway Key Enzymes/Reactants Products Significance
Esterase-Mediated Hydrolysis Carboxylesterases Acrylic Acid and Ethanol Primary detoxification pathway, rapid metabolism in liver and nasal mucosa. cindax.comeuropa.eu
Glutathione Conjugation Glutathione (GSH), Glutathione S-Transferases (GSTs) Mercapturic acid adducts (e.g., N-acetyl-S-(2-carboxyethyl)cysteine) Secondary detoxification pathway, neutralizes reactive carbonyl group, can be depleted at high doses. cindax.comeuropa.euwho.int

In Vivo and In Vitro Toxicological Investigations

Toxicological studies on ethyl acrylate have revealed a range of cellular and organ-specific responses, primarily related to its irritant properties and its ability to interact with cellular macromolecules.

Cellular and Molecular Responses to Exposure

At the cellular level, exposure to ethyl acrylate can lead to a variety of responses, largely stemming from its ability to react with nucleophiles like glutathione and protein sulfhydryl groups. nih.govnih.gov This reactivity can lead to the depletion of cellular antioxidants, particularly glutathione, creating a state of oxidative stress. nih.govwho.int This depletion is a key initiating event in the toxicity of ethyl acrylate, especially at the site of contact. researchgate.netoup.com

In vitro studies have demonstrated that ethyl acrylate can bind to both glutathione and proteins, forming covalent adducts. nih.gov The depletion of glutathione can compromise the cell's ability to defend against reactive oxygen species, potentially leading to cytotoxicity. researchgate.netoup.com Studies have shown that sustained depletion of GSH is a critical factor in the development of forestomach tumors in rodents following gavage administration. oup.com Furthermore, in vitro exposure of nasal explants to ethyl acrylate can produce lesions similar to those observed in vivo, and these lesions are preventable by inhibiting esterase activity, highlighting the role of its metabolite, acrylic acid, in cytotoxicity. oup.com

Mechanisms of Organ-Specific Irritation (e.g., Gastrointestinal, Nasal)

The irritant effects of ethyl acrylate are most pronounced at the sites of initial contact, namely the gastrointestinal tract after oral exposure and the nasal passages after inhalation. epa.govpenpet.comayersintl.com

Gastrointestinal Irritation: Following oral gavage in rodents, ethyl acrylate induces significant irritation in the forestomach, an organ not present in humans. nih.govepa.govayersintl.com This is characterized by inflammation, ulceration, and hyperplasia of the mucosa. epa.govnihs.go.jp The mechanism is believed to involve the direct cytotoxic effect of high local concentrations of ethyl acrylate and its metabolite, acrylic acid, coupled with the depletion of local glutathione stores. nih.govwho.intresearchgate.net This chronic irritation and subsequent regenerative cell proliferation are considered the primary drivers for the development of forestomach tumors observed in long-term rodent studies. researchgate.netresearchgate.net

Nasal Irritation: Inhalation of ethyl acrylate leads to irritation and lesions in the nasal mucosa of rodents. epa.gov The primary target is the olfactory epithelium lining the dorsal meatus. nih.govnih.gov The mechanism involves the deposition of ethyl acrylate in the nasal passages and its subsequent rapid hydrolysis by carboxylesterases to acrylic acid, a known irritant. nih.govcindax.com The regional distribution of cytotoxicity within the nasal cavity is influenced by both the pattern of airflow and the localized enzymatic activity. nih.govwho.intnih.gov Chronic exposure can lead to effects such as basal-cell hyperplasia, respiratory metaplasia, and atrophy of the olfactory epithelium. nih.gov

Genotoxicity and Mutagenicity Assessments (e.g., Micronucleus, Sister Chromatid Exchange, Chromosomal Aberrations)

The genotoxic potential of ethyl acrylate has been extensively studied using a variety of in vitro and in vivo assays, with somewhat mixed results that suggest a clastogenic (chromosome-damaging) rather than a mutagenic (gene-mutating) mode of action. nih.govgasodor-s-free.com

In Vitro Findings: In mammalian cells, ethyl acrylate has been shown to induce chromosomal aberrations in several cell lines, including Chinese hamster lung (CHL) cells, Chinese hamster ovary (CHO) cells, and mouse lymphoma L5178Y cells. nih.govcindax.com It also induced mutations at the tk locus in mouse lymphoma cells, with a preference for small colonies, which is indicative of clastogenic events. nih.govwho.int However, it was not mutagenic at the hprt locus in CHO cells. nih.govcindax.com Results for sister chromatid exchange (SCE) in vitro have been diverse. gasodor-s-free.com

Table 2: Summary of Genotoxicity Data for Ethyl Acrylate

Assay System Result Reference(s)
Chromosomal Aberrations In vitro (Chinese Hamster Lung/Ovary Cells, Mouse Lymphoma Cells) Positive nih.govcindax.com
Sister Chromatid Exchange In vivo (Mouse Splenocytes) Negative nih.govnih.govgezondheidsraad.nl
Micronucleus Test In vivo (Mouse Bone Marrow/Splenocytes) Conflicting (Negative and Weakly Positive) nih.govcindax.comnih.govnih.gov
Gene Mutation (hprt locus) In vitro (Chinese Hamster Ovary Cells) Negative nih.govcindax.com
Gene Mutation (tk locus) In vitro (Mouse Lymphoma Cells) Positive (indicative of clastogenicity) nih.govwho.int

Carcinogenicity Research and Mode of Action Analysis

The carcinogenic potential of ethyl 2-ethylacrylate, also known as ethyl acrylate, has been a subject of extensive research, particularly focusing on its effects after oral administration in rodent models. The primary site of tumor development has been identified as the forestomach, an organ not present in humans.

Studies on Squamous Cell Papillomas and Carcinomas (e.g., Forestomach)

Investigations into the carcinogenicity of ethyl acrylate have demonstrated a clear link between oral gavage administration and the development of squamous cell papillomas and carcinomas in the forestomach of both rats and mice. gasodor-s-free.comeuropa.eunih.gov In a two-year study conducted by the National Toxicology Program (NTP), F344/N rats and B6C3F1 mice administered ethyl acrylate by gavage showed a dose-related increase in the incidence of these forestomach tumors. gasodor-s-free.comepa.govnih.gov Male animals appeared to be more susceptible than females. gasodor-s-free.com

These neoplastic lesions were consistently preceded by non-neoplastic changes, including irritation, inflammation, hyperkeratosis (thickening of the mucosa), and hyperplasia (an increase in cell proliferation) of the squamous epithelium in the forestomach. gasodor-s-free.comeuropa.eunih.gov Studies where ethyl acrylate was administered through other routes, such as inhalation, dermal application, or in drinking water, did not result in the formation of forestomach tumors or tumors in other tissues. europa.eunih.govnih.gov This suggests that the carcinogenic effect is localized to the site of direct, high-concentration contact. gasodor-s-free.comeuropa.eu The irritating properties of ethyl acrylate are considered a key factor in this process, with the repeated tissue damage and subsequent regenerative cell proliferation thought to be the underlying mechanism of tumor formation. gasodor-s-free.comresearchgate.net

Table 1: Forestomach Lesions in Rodents Following Oral Gavage of Ethyl Acrylate

Species Lesion Type Observation
Rat (F344/N) Squamous Cell Papilloma Increased incidence with dose. gasodor-s-free.comeuropa.eu
Rat (F344/N) Squamous Cell Carcinoma Increased incidence with dose. gasodor-s-free.comeuropa.eu
Mouse (B6C3F1) Squamous Cell Papilloma Increased incidence with dose. gasodor-s-free.comeuropa.eu
Mouse (B6C3F1) Squamous Cell Carcinoma Increased incidence with dose. gasodor-s-free.comeuropa.eu
Rat & Mouse Hyperkeratosis, Inflammation, Hyperplasia Preceded tumor development. gasodor-s-free.comnih.gov

Dose-Response and Time-Dependent Tumorigenesis Research

Research has established a clear relationship between the dose of ethyl acrylate, the duration of exposure, and the development of forestomach tumors. Studies have shown that sustained hyperplasia, or increased cell proliferation, in the forestomach is a necessary precursor to neoplasia. nih.govnih.gov

In one study, male Fischer-344 rats were given 200 mg/kg of ethyl acrylate by gavage for either 6 or 12 months. gasodor-s-free.comnih.gov Animals treated for 6 months, even with a subsequent recovery period, did not develop tumors. nih.gov However, rats treated for 12 months did develop forestomach tumors, specifically squamous cell papillomas and carcinomas, during a 2 to 9-month recovery period following the cessation of treatment. gasodor-s-free.comnih.gov For instance, after 12 months of treatment followed by a 9-month recovery, the combined incidence of papillomas and carcinomas was 4 in 13 animals. nih.gov This demonstrates that a sufficient duration of sustained, high-dose exposure leading to persistent cell proliferation is required to induce tumor formation. nih.govnih.gov The frequency of these lesions was also found to be related to the concentration of ethyl acrylate in the dosing solution, rather than just the total delivered dose. europa.eu

Table 2: Time-Dependent Tumorigenesis in Male Fischer-344 Rats

Treatment Duration Recovery Period Outcome
6 months 2 or 15 months No forestomach neoplasms, regression of cell proliferation. nih.gov
12 months 2 months Forestomach papillomas in 2 of 5 rats. nih.gov
12 months 9 months Combined papillomas and carcinomas in 4 of 13 rats. nih.gov

Environmental Transport, Transformation, and Biodegradation

The environmental fate of ethyl acrylate is governed by its physical and chemical properties, which dictate its behavior in the atmosphere and in aqueous environments.

Atmospheric Degradation Pathways (e.g., Hydroxyl Radical, Photodegradation)

Once released into the atmosphere, ethyl acrylate is primarily degraded through reactions with photochemically produced hydroxyl (OH) radicals. cindax.comepa.govresearchgate.net The calculated atmospheric half-life for this reaction is estimated to be between 4.4 and 16.2 hours. researchgate.net Theoretical studies indicate that the addition of the OH radical to the molecule is the more favorable degradation pathway compared to hydrogen abstraction. researchgate.net The reaction rate is influenced by temperature, and alkyl substitution on the molecule can affect its reactivity. researchgate.netacs.org Direct photolysis, or degradation by sunlight, is not considered a significant removal process for atmospheric ethyl acrylate. epa.gov Due to its relatively short atmospheric lifetime, ethyl acrylate is not considered persistent in air. canada.ca

Table 3: Atmospheric Fate of Ethyl Acrylate

Degradation Pathway Reactant Estimated Half-life
Photo-oxidation Hydroxyl (OH) radicals 4.4 - 16.2 hours researchgate.net
Direct Photolysis Sunlight Not significant epa.gov

Aqueous Environmental Behavior and Hydrolysis

The behavior of ethyl acrylate in water is influenced by its solubility, potential for hydrolysis, and biodegradability. It has a water solubility of 15 g/L at 25°C. cindax.com Hydrolysis, the breakdown of the chemical by reaction with water, is dependent on the pH of the water. cindax.com At neutral (pH 7) and acidic (pH 3) conditions, hydrolysis is very slow, with less than 2% degradation observed after 28 days. cindax.com However, under alkaline conditions (pH 11), the hydrolysis half-life is significantly shorter, at 182 minutes. cindax.com

Despite the slow rate of hydrolysis at neutral pH, ethyl acrylate is considered readily biodegradable. cindax.comeuropa.eu In a CO2-Headspace test, it showed 96% degradation after 28 days. cindax.com Distribution modeling suggests that if released into the environment, the majority of ethyl acrylate will partition into the air (around 90-94%), with a smaller fraction remaining in the water. cindax.com

Biodegradability Assessments in Aquatic Environments

Following a thorough literature search, no specific studies conforming to standardized guidelines (such as OECD, EPA, or ISO protocols) on the biodegradability of the monomer this compound in aquatic environments were identified.

While some patent literature includes this compound in lists of monomers for producing biodegradable polymer adhesives, this information pertains to the degradation of the final solid polymer and does not provide data on the environmental fate of the unpolymerized monomer in an aquatic compartment. google.comgoogleapis.com The biodegradability of a polymer does not directly predict the biodegradability of its constituent monomers. Therefore, there is currently no available research to present on the aquatic biodegradability of this compound.

Bioaccumulation Potential Research

There is a notable absence of empirical data from studies investigating the bioaccumulation potential of this compound in aquatic organisms. No research detailing the bioconcentration factor (BCF) for this specific compound could be located.

However, the classification, labelling and packaging (CLP) information available through the European Chemicals Agency (ECHA), as sourced from company notifications, provides some indication of its potential environmental hazard. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard statement associated with this compound is H411: "Toxic to aquatic life with long lasting effects". nih.gov This classification suggests that the substance may persist in the environment and has the potential for bioaccumulation, but it is a hazard warning and not a substitute for direct empirical research on its bioaccumulation properties. Without specific studies, a quantitative assessment of its bioaccumulation potential cannot be made.

Q & A

Q. What are the established laboratory protocols for synthesizing Ethyl 2-ethylacrylate?

this compound is synthesized via esterification of 2-ethylacrylic acid with ethanol. Standard protocols use sulfuric acid (2–5% w/w) or acidic cation exchange resins (e.g., Amberlyst-15) as catalysts. Reaction conditions typically involve refluxing at 60–80°C for 12–24 hours with a 1:1.5 molar ratio of acid to alcohol. Post-synthesis purification employs fractional distillation under reduced pressure (20–30 mmHg) to isolate the ester (≥95% purity). Residual acid is neutralized with sodium bicarbonate .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR : Confirms ester structure (e.g., δ ~4.1 ppm for –OCH2CH3, δ ~1.3 ppm for ethyl groups).
  • IR Spectroscopy : Identifies ester carbonyl stretching (~1740 cm⁻¹) and C-O-C asymmetric vibrations (~1240 cm⁻¹).
  • GC-MS : Assesses purity and detects by-products (e.g., unreacted acid or oligomers). Cross-referencing with spectral databases ensures accuracy .

Q. What are the primary applications of this compound in polymer science?

As an α-substituted acrylate monomer, it is copolymerized with methyl methacrylate or styrene via free-radical initiation (e.g., AIBN at 70°C under N2). The resulting polymers exhibit enhanced flexibility and UV stability, making them suitable for coatings and adhesives. Characterization includes GPC for molecular weight and DSC for thermal transitions .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress polymerization during this compound synthesis?

Polymerization side reactions are mitigated by:

  • Adding inhibitors (e.g., 50–100 ppm hydroquinone or MEHQ).
  • Maintaining strict temperature control (<80°C).
  • Using radical scavengers (e.g., TEMPO) in trace amounts. Kinetic studies via in-situ FTIR or Raman spectroscopy help monitor monomer consumption and adjust conditions dynamically .

Q. What mechanistic insights explain stereochemical outcomes in this compound-derived alkaloid syntheses?

In alkaloid synthesis (e.g., (−)-tabersonine), this compound acts as a Michael acceptor. Transition-state models (e.g., Scheme 31 in ) reveal that palladium-catalyzed allylic alkylation induces stereoselectivity via η³-allyl intermediates. Computational studies (DFT) further clarify enantiomeric excess by analyzing steric effects of the ethyl substituent .

Q. How should researchers resolve contradictions in reported catalytic efficiencies for this compound esterification?

Discrepancies arise from variables like catalyst purity, solvent polarity, and moisture content. To address this:

  • Replicate studies under controlled conditions (e.g., anhydrous ethanol, standardized catalyst batches).
  • Use statistical tools (ANOVA) to compare yields across catalysts (e.g., H2SO4 vs. resin).
  • Perform kinetic profiling to identify rate-limiting steps (e.g., protonation vs. nucleophilic attack) .

Q. What analytical strategies differentiate this compound from structural analogs in complex mixtures?

  • HPLC with UV/Vis detection : Utilizes C18 columns (acetonitrile/water mobile phase) to resolve esters based on hydrophobicity.
  • Tandem MS/MS : Fragmentation patterns (e.g., m/z 99 for ethyl loss) distinguish it from ethyl 2-propylacrylate.
  • Chromatographic spiking : Co-injection with reference standards validates retention times .

Methodological Guidelines

  • Experimental Design : For copolymerization studies, use a monomer feed ratio (e.g., 70:30 ethylacrylate:styrene) and track conversion via 1H NMR.
  • Data Interpretation : Compare DSC thermograms to identify glass transition (Tg) shifts caused by ethyl group plasticization.
  • Contradiction Analysis : Cross-validate GC-MS results with independent techniques (e.g., elemental analysis) to rule out instrumental artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.